(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole core, a phenyl group, and an oxime ether functionality, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-phenyl-2,3-dihydro-1H-indol-2-one with butan-2-yloxyamine under acidic or basic conditions to form the oxime ether. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired (3Z) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents and purification methods, such as recrystallization or chromatography, are also crucial in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime ether to amine derivatives.
Substitution: The phenyl group and the indole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing pharmaceuticals targeting specific diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime ether functionality can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indole
- (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-thione
Uniqueness
Compared to similar compounds, (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one stands out due to its specific oxime ether functionality, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(3Z)-3-butan-2-yloxyimino-1-phenylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-13(2)22-19-17-15-11-7-8-12-16(15)20(18(17)21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3/b19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWMPDGGYDPMQO-ZPHPHTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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